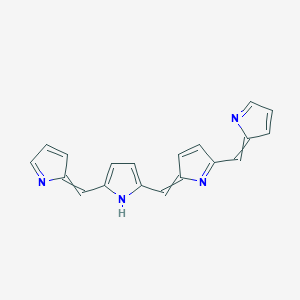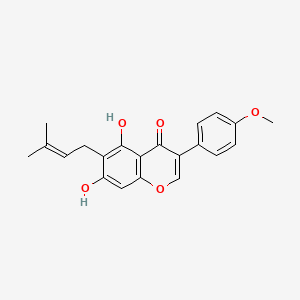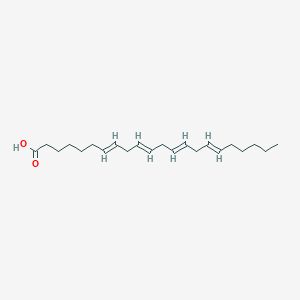
21H-biline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
21H-biline can be synthesized from heme through a series of enzymatic reactions. The initial step involves the cleavage of heme by heme oxygenase, producing biliverdin. Biliverdin is then rapidly reduced to this compound by biliverdin reductase . The reaction conditions typically involve the use of specific enzymes and cofactors under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from biological sources, such as porcine gallbladders . The process includes several steps: extraction, purification, and crystallization to obtain a high-purity product. The compound is then formulated into a crystalline solid for various applications .
Chemical Reactions Analysis
Types of Reactions
21H-biline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include biliverdin (oxidation product) and various substituted derivatives of this compound (substitution products) .
Scientific Research Applications
21H-biline has a wide range of applications in scientific research:
Mechanism of Action
21H-biline exerts its effects primarily through its role in the degradation of hemoglobin. The compound interacts with enzymes such as heme oxygenase and biliverdin reductase, facilitating the conversion of heme to biliverdin and subsequently to this compound . This process involves the cleavage of the heme ring and the reduction of biliverdin, which are critical steps in the catabolism of hemoglobin .
Comparison with Similar Compounds
Similar Compounds
Biliverdin: An intermediate in the degradation of heme, structurally similar to 21H-biline but with an additional double bond.
Stercobilin: A downstream product of this compound metabolism, involved in the final stages of heme degradation.
Urobilin: Another product of heme degradation, excreted in urine and used as a marker for liver function.
Uniqueness
This compound is unique due to its role as a central intermediate in the heme degradation pathway. Its ability to undergo various chemical reactions and its involvement in critical biological processes make it a valuable compound for research and diagnostic applications .
Properties
CAS No. |
24755-35-9 |
|---|---|
Molecular Formula |
C19H14N4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-(pyrrol-2-ylidenemethyl)-5-[[5-(pyrrol-2-ylidenemethyl)-1H-pyrrol-2-yl]methylidene]pyrrole |
InChI |
InChI=1S/C19H14N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-13,22H |
InChI Key |
PPRBOEHFGAHFGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=NC(=CC3=CC=C(N3)C=C4C=CC=N4)C=C2)N=C1 |
Canonical SMILES |
C1=CC(=CC2=NC(=CC3=CC=C(N3)C=C4C=CC=N4)C=C2)N=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3aR,4S,9bS)-8-[(4-methoxyphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B1233528.png)


![13-Hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1233535.png)



![3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1233544.png)
![[4-(3-Methoxyphenyl)-1-piperazinyl]-[2-(1-piperidinyl)-1,3-benzothiazol-6-yl]methanone](/img/structure/B1233545.png)
![(2S,3S)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1233546.png)

![4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid](/img/structure/B1233548.png)
